molecular formula C18H18ClNO4 B5580864 Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

Cat. No.: B5580864
M. Wt: 347.8 g/mol
InChI Key: PCQUTNQWQVHSAP-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate is a synthetic organic compound with the molecular formula C19H20ClNO4. It is known for its unique chemical structure, which includes a benzoate ester linked to a chlorinated phenoxyacetyl group. This compound is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate typically involves the following steps:

    Preparation of 4-chloro-2-methylphenoxyacetic acid: This intermediate is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acyl chloride: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation reaction: The acyl chloride is reacted with 3-aminobenzoic acid to form the amide intermediate.

    Esterification: Finally, the amide intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 2-[[4-chloro-3-methylphenoxy]acetyl]amino]benzoate
  • Methyl 4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate
  • Butyl 3-[[4-chloro-3-methylphenoxy]acetyl]amino]benzoate

Uniqueness

Ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate is unique due to its specific substitution pattern and the presence of both ester and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-3-23-18(22)13-5-4-6-15(10-13)20-17(21)11-24-16-8-7-14(19)9-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUTNQWQVHSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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